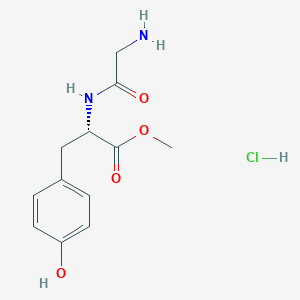

Glycyl-l-Tyrosin-methylester-hydrochlorid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycyl-l-Tyrosin-methylester-hydrochlorid is a chemical compound that is not widely documented in the literature. It is related to Glycyl-L-tyrosine, which is a dipeptide composed of glycine and tyrosine . The methylester-hydrochlorid form of this compound could potentially be a derivative of Glycyl-L-tyrosine.

Applications De Recherche Scientifique

Reactivity and Inhibition Mechanisms

One significant area of study involves the pH-dependent reactivity of Glycyl-l-Tyrosin-methylester-hydrochlorid in enzymatic processes. Research by Wu et al. (2011) highlights its dual role as a substrate and inhibitor in carboxypeptidase A (CPA) catalyzed hydrolysis, depending on the pH level. This dual functionality is attributed to the dipeptide's ability to chelate the active site zinc ion at high pH, rendering the enzyme inactive, while at low pH, it undergoes hydrolysis via a nucleophilic mechanism, leading to an acyl-enzyme complex. This study provides insight into the pH-dependent enzymatic reactions and potential applications in controlling enzymatic activity (Wu et al., 2011).

Material Science and Drug Delivery

Another research focus is on the development of novel materials for drug delivery applications. Kong et al. (2010) describe the preparation and in vitro release behavior of films made from Glycyl-l-Tyrosin-methylester-hydrochlorid intercalated into layered double hydroxides (LDH). This work demonstrates the compound's potential as a drug carrier, particularly for skin medicaments, offering controlled release behavior and enhanced chemical stability compared to its pristine form (Kong et al., 2010).

Biochemical Applications

Research by Martins et al. (2011) on the structural basis of a Kolbe-type decarboxylation catalyzed by a glycyl radical enzyme provides insights into the biochemical applications of Glycyl-l-Tyrosin-methylester-hydrochlorid. This study elucidates the enzymatic reaction mechanisms involved in tyrosine fermentation in clostridia, contributing to our understanding of microbial metabolism and offering potential applications in biotechnology (Martins et al., 2011).

Analytical Chemistry

In analytical chemistry, the determination of Glycyl-l-Tyrosin-methylester-hydrochlorid and its related substances is crucial for quality control and research purposes. Zhang Dan (2006) developed a high-performance liquid chromatography method for the assay of Glycyl-l-Tyrosin-methylester-hydrochlorid, offering a simple, quick, and accurate means of determining the compound and its related substances, which is suitable for quality control applications (Zhang Dan, 2006).

Mécanisme D'action

Target of Action

It is known that this compound is a dipeptide containing glycine and l-tyrosine , which are both fundamental building blocks of proteins. Therefore, it can be inferred that this compound may interact with various proteins or enzymes in the body.

Biochemical Pathways

As a dipeptide of glycine and l-tyrosine, it may be involved in peptide synthesis

Propriétés

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-18-12(17)10(14-11(16)7-13)6-8-2-4-9(15)5-3-8;/h2-5,10,15H,6-7,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOMLJRDALKBAM-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-l-Tyrosin-methylester-hydrochlorid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)

![Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2973368.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2973369.png)